Cas no 31575-15-2 (3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-ETHYL-7-HYDROXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE
- 3-Ethyl-4,8-dimethyl-7-hydroxycumarin
- 3-ethyl-7-hydroxy-4,8-dimethyl-2H-1-benzopyran-2-one
- 3-ethyl-7-hydroxy-4,8-dimethyl-chromen-2-one
- AC1NTBK2
- AO-375
- CHEMBL1819433
- Oprea1_682145
- ALBB-015653
- 3-Ethyl -7-hydroxy-4,8-dimethyl -2h-chromen-2-one
- AO-375/14491010
- STL457154
- CS-0296542
- DB-315383
- MFCD02955593
- DTXSID50419880
- SR-01000498860
- AKOS001662527
- EU-0012367
- 3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one
- LS-04894
- 2H-1-benzopyran-2-one, 3-ethyl-7-hydroxy-4,8-dimethyl-
- 31575-15-2
- SR-01000498860-1
- EN300-302504
- 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
-
- MDL: MFCD02955593
- インチ: InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
- InChIKey: GNXXGLPSRSIGOY-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C)C2=CC=C(C(=C2OC1=O)C)O
計算された属性
- せいみつぶんしりょう: 218.094294304g/mol
- どういたいしつりょう: 218.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 46.5Ų
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E260750-2000mg |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 2g |
$ 615.00 | 2022-06-05 | ||
Alichem | A449041581-5g |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95% | 5g |
$387.20 | 2023-09-02 | |
Enamine | EN300-302504-1.0g |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 1g |
$0.0 | 2023-06-07 | ||
OTAVAchemicals | 1090188-500MG |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95% | 500MG |
$150 | 2023-07-07 | |
Enamine | EN300-302504-5g |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 5g |
$366.0 | 2023-09-06 | ||
Ambeed | A268683-250mg |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95+% | 250mg |
$105.0 | 2024-04-20 | |
OTAVAchemicals | 1090188-100MG |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95% | 100MG |
$100 | 2023-07-07 | |
Ambeed | A268683-100mg |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95+% | 100mg |
$81.0 | 2024-04-20 | |
A2B Chem LLC | AF99320-5g |
3-Ethyl-7-hydroxy-4,8-dimethyl-2h-chromen-2-one |
31575-15-2 | 95% | 5g |
$510.00 | 2024-04-20 | |
Enamine | EN300-302504-0.25g |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 0.25g |
$44.0 | 2023-09-06 |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-oneに関する追加情報
Introduction to 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS No. 31575-15-2)
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, identified by its Chemical Abstracts Service (CAS) number 31575-15-2, is a heterocyclic organic compound belonging to the chromenone class. This molecule has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research due to its structural complexity and potential biological activities. The presence of multiple functional groups, including hydroxyl and methyl substituents, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The chromenone core of 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a fused bicyclic system consisting of a benzene ring and a pyranone ring. This structural motif is well-documented for its pharmacological properties, particularly in the context of antioxidant, anti-inflammatory, and antimicrobial applications. The hydroxyl group at the 7-position and the methyl groups at the 4- and 8-positions contribute to the molecule's reactivity and interaction with biological targets. Such structural features are often exploited in drug design to enhance binding affinity and metabolic stability.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of chromenone derivatives. Studies using molecular docking simulations have identified 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one as a promising candidate for inhibiting enzymes involved in inflammatory pathways. Specifically, preliminary data suggest that this compound may interact with lipoxygenase and cyclooxygenase enzymes, which are key mediators of inflammation. These findings align with the growing interest in natural product-inspired molecules as potential therapeutics.
In addition to its anti-inflammatory potential, 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been investigated for its antioxidant properties. Reactive oxygen species (ROS) are implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The ability of chromenones to scavenge ROS has been attributed to their electron-rich aromatic systems. Research has demonstrated that derivatives of this class can modulate oxidative stress by donating hydrogen atoms or electrons to neutralize free radicals. The specific mechanism of action for 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is currently under investigation but preliminary results are encouraging.
The synthesis of 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step sequences involving condensation reactions, cyclization, and functional group transformations. However, modern methodologies have introduced more efficient strategies, such as one-pot reactions or catalytic processes that minimize byproduct formation. These advances have not only improved yield but also reduced the environmental impact of synthesis. The development of greener solvents and biocatalysts further underscores the progress in sustainable chemical manufacturing.
From a medicinal chemistry perspective, the flexibility of the 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one scaffold allows for extensive structural diversification through derivatization. For instance, introducing nitrogen-containing heterocycles or altering the substitution pattern can lead to novel compounds with enhanced pharmacological profiles. Such modifications are often guided by structure/activity relationship (SAR) studies, which help rationalize changes in biological activity. This iterative approach is crucial for optimizing lead compounds before they enter preclinical testing.
The pharmacokinetic properties of 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one are also a critical consideration in drug development. Absorption, distribution, metabolism, excretion (ADME) studies have been conducted to assess how the molecule behaves within an organism. Factors such as solubility, stability in biological fluids, and metabolic clearance rates determine its potential as a drug candidate. Computational models have been instrumental in predicting these properties early in the discovery process, thereby saving time and resources.
Recent clinical trials have explored chromenone derivatives for various therapeutic applications beyond inflammation and oxidation inhibition. For example, some studies have investigated their role in photoprotection against UV-induced damage due to their ability to absorb harmful radiation wavelengths. Additionally, their antimicrobial activity has been tested against resistant strains of bacteria and fungi. These findings highlight the broad therapeutic spectrum that molecules like 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one may offer.
The future direction of research on 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one lies in translating preclinical findings into clinical practice. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound through regulatory approvals and market introduction. Innovations in drug delivery systems may also enhance its efficacy by improving bioavailability or targeting specific tissues affected by disease states.
In conclusion,3-Ethyl -7 -hydroxy -4 , 8 -dimethyl - 2 H -chromen - 2 -one (CAS No .31575 -15 - 2 ) represents a structurally intriguing compound with significant potential in pharmaceutical applications . Its unique combination of functional groups , coupled with promising biological activities , makes it an attractive candidate for further investigation . As research continues , new insights into its mechanisms of action will likely emerge , paving the way for novel therapeutic strategies . The ongoing development efforts underscore the importance of such molecules in addressing unmet medical needs.
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